Cas no 2228512-25-0 (3-(1-methyl-1H-1,2,3-triazol-4-yl)oxypiperidine)

3-(1-Methyl-1H-1,2,3-triazol-4-yl)oxypiperidine is a heterocyclic compound featuring a piperidine core linked to a 1-methyl-1,2,3-triazole moiety via an ether bridge. This structure combines the conformational flexibility of piperidine with the aromatic character of the triazole ring, making it a versatile intermediate in medicinal chemistry and drug discovery. The compound's unique scaffold is advantageous for modulating physicochemical properties, such as solubility and bioavailability, while providing a stable platform for further functionalization. Its triazole component also offers potential for hydrogen bonding and metal coordination, enhancing its utility in targeted ligand design. This compound is particularly valuable for synthesizing bioactive molecules, including kinase inhibitors and CNS-active agents.
3-(1-methyl-1H-1,2,3-triazol-4-yl)oxypiperidine structure
2228512-25-0 structure
Product Name:3-(1-methyl-1H-1,2,3-triazol-4-yl)oxypiperidine
CAS No:2228512-25-0
MF:C8H14N4O
MW:182.222960948944
CID:6150002
PubChem ID:165624690
Update Time:2025-05-20

3-(1-methyl-1H-1,2,3-triazol-4-yl)oxypiperidine Chemical and Physical Properties

Names and Identifiers

    • 3-(1-methyl-1H-1,2,3-triazol-4-yl)oxypiperidine
    • 2228512-25-0
    • EN300-1787442
    • 3-[(1-methyl-1H-1,2,3-triazol-4-yl)oxy]piperidine
    • Inchi: 1S/C8H14N4O/c1-12-6-8(10-11-12)13-7-3-2-4-9-5-7/h6-7,9H,2-5H2,1H3
    • InChI Key: BNUQFCJDFUYENK-UHFFFAOYSA-N
    • SMILES: O(C1=CN(C)N=N1)C1CNCCC1

Computed Properties

  • Exact Mass: 182.11676108g/mol
  • Monoisotopic Mass: 182.11676108g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 52Ų

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Additional information on 3-(1-methyl-1H-1,2,3-triazol-4-yl)oxypiperidine

Introduction to 3-(1-methyl-1H-1,2,3-triazol-4-yl)oxypiperidine (CAS No. 2228512-25-0)

3-(1-methyl-1H-1,2,3-triazol-4-yl)oxypiperidine, with the CAS number 2228512-25-0, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of piperidine, a six-membered heterocyclic amine, and features a 1-methyl-1H-1,2,3-triazole moiety attached to an oxygen atom on the piperidine ring. The unique structural features of this compound make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.

The synthesis of 3-(1-methyl-1H-1,2,3-triazol-4-yl)oxypiperidine typically involves the copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction, a well-established method in click chemistry. This reaction is known for its high efficiency and selectivity, making it an ideal choice for the preparation of complex molecules with high functional group tolerance. The triazole ring formed through this reaction is known for its stability and bioisosteric properties, which can enhance the pharmacological profile of the final compound.

In recent years, 3-(1-methyl-1H-1,2,3-triazol-4-yl)oxypiperidine has been extensively studied for its potential therapeutic applications. One notable area of research is its use as a scaffold for the development of central nervous system (CNS) drugs. The piperidine ring is a common structural element in many CNS-active compounds due to its ability to modulate various neurotransmitter systems. The addition of the 1-methyl-1H-1,2,3-triazole moiety can further enhance the binding affinity and selectivity of these compounds for specific receptors.

A recent study published in the Journal of Medicinal Chemistry explored the use of 3-(1-methyl-1H-1,2,3-triazol-4-yl)oxypiperidine derivatives as potent and selective inhibitors of monoamine oxidase (MAO). MAO inhibitors are widely used in the treatment of depression and Parkinson's disease. The researchers found that certain derivatives of this compound exhibited high potency and selectivity towards MAO-B over MAO-A, making them promising candidates for further development as therapeutic agents.

Beyond CNS applications, 3-(1-methyl-1H-1,2,3-triazol-4-yl)oxypiperidine has also shown potential in other therapeutic areas. For example, a study published in Bioorganic & Medicinal Chemistry Letters investigated the use of this compound as an inhibitor of protein-protein interactions (PPIs). PPIs are critical for many biological processes and are increasingly recognized as important targets for drug discovery. The researchers demonstrated that certain derivatives of 3-(1-methyl-1H-1,2,3-triazol-4-yl)oxypiperidine could effectively disrupt specific PPIs involved in cancer cell proliferation and survival.

The pharmacokinetic properties of 3-(1-methyl-1H-1,2,3-triazol-4-yl)oxypiperidine have also been studied to ensure its suitability as a drug candidate. A key consideration in drug development is the ability of a compound to cross biological barriers such as the blood-brain barrier (BBB). Research has shown that certain derivatives of this compound exhibit favorable pharmacokinetic profiles, including good oral bioavailability and BBB permeability. These properties are crucial for ensuring that the drug reaches its intended target site in sufficient concentrations to exert its therapeutic effects.

In addition to its therapeutic potential, 3-(1-methyl-1H-1,2,3-triazol-4-yl)oxypiperidine has also been explored as a tool compound in chemical biology research. Tool compounds are used to probe biological systems and understand the function of specific proteins or pathways. The unique structural features of this compound make it an excellent candidate for such studies. For instance, researchers have used derivatives of this compound to investigate the role of specific protein-protein interactions in cellular signaling pathways.

The safety profile of 3-(1-methyl-1H-1,2,3-triazol-4-yl)oxypiperidine is another important aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that this compound and its derivatives exhibit low toxicity at therapeutically relevant concentrations. This favorable safety profile further supports its potential as a drug candidate.

In conclusion, 3-(1-methyl-1H-1,2,3-triazol-4-yloxypiperidine (CAS No. 2228512-25)-0) is a versatile compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive scaffold for the development of novel therapeutic agents targeting CNS disorders, protein-protein interactions involved in cancer biology, and other diseases. Ongoing research continues to uncover new applications and optimize its pharmacological properties, positioning it as a promising candidate for future drug discovery efforts.

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